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Compound of Interest

Compound Name: Polydimethylsiloxane

Cat. No.: B3030410

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for fabricating microfluidic devices using
Polydimethylsiloxane (PDMS) soft lithography. The following sections outline the key

guantitative parameters, a comprehensive experimental procedure, and a visual workflow of
the process.

Quantitative Parameters in PDMS Soft Lithography

The successful fabrication of PDMS microfluidic devices relies on the precise control of several
key parameters. The following table summarizes the critical quantitative data gathered from
established protocols.
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Parameter

Typical Value/Range

Notes

PDMS Monomer to Curing
Agent Ratio (w/w)

10:1

This is the most common ratio
for Sylgard 184, providing a
good balance of flexibility and
durability. Ratios can be
adjusted (e.g., 5:1 for harder,
20:1 for softer PDMS) for
specific applications.[1][2][3][4]

PDMS Curing Temperature

60°C - 150°C

Higher temperatures lead to
faster curing times. However,
temperatures should not
exceed the tolerance of the
master mold material (e.g.,
plastic petri dishes may warp
at high temperatures).[5][6][7]

[8]

PDMS Curing Time

10 minutes - 48 hours

Curing time is inversely
proportional to the curing
temperature. For example,
curing can take 10 minutes at
150°C or up to 48 hours at

room temperature.[5][6][9]

Degassing Time

15 - 60 minutes

The time required to remove
air bubbles introduced during
mixing depends on the
vacuum strength and the
volume of the PDMS mixture.
[1][10]

Plasma Treatment Power

30 W -100 W

Power for plasma oxidation to
render PDMS and glass
surfaces hydrophilic for

bonding.

Plasma Treatment Time

30 - 60 seconds

The duration of plasma

exposure is critical for
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successful bonding.
Overexposure can lead to

surface cracking.[11]

The resolution is primarily
) ) limited by the master mold

Feature Resolution Down to sub-micron levels o ,
fabrication technique (e.g.,

photolithography).

Shrinkage occurs during curing
and can be influenced by
curing temperature, PDMS
PDMS Shrinkage 0.5% - 2.5% co-mponent raTtic-)s, a”q -Iayer
thickness. This is a critical
consideration for multilayer
devices requiring precise

alignment.[12]

Experimental Protocol: PDMS Soft Lithography

This protocol details the step-by-step procedure for creating a single-layer PDMS microfluidic
device.

Materials:

o Master mold with desired microchannel features (commonly fabricated using SU-8
photoresist on a silicon wafer)

o Polydimethylsiloxane (PDMS) elastomer kit (e.g., Sylgard 184), including base monomer
and curing agent

e Weighing scale
e Mixing container (e.g., disposable plastic cup) and stirring rod
e Vacuum desiccator or chamber

e Oven or hotplate
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e Scalpel or razor blade

e Biopsy punch for creating inlet/outlet ports

o Glass microscope slides or coverslips

e Plasma cleaner or oxygen plasma system

 |sopropanol and deionized water for cleaning

» Nitrogen gas gun for drying

Methodology:

2.1. Master Mold Preparation:

« If the master mold is new or has not been used recently, it is recommended to treat it with a
silanizing agent (e.g., Trichloro(1H,1H,2H,2H-perfluorooctyl)silane) in a vacuum desiccator
for at least 1 hour. This creates a hydrophobic surface that facilitates the release of the cured
PDMS.[1]

» Prior to use, clean the master mold with isopropanol and dry it with a gentle stream of
nitrogen gas to remove any dust or particles.[1]

2.2. PDMS Preparation and Degassing:

 In a clean mixing container, weigh the PDMS base monomer and curing agent. The standard
ratio is 10:1 by weight (e.g., 30g of base to 3g of curing agent).[2][13]

e Thoroughly mix the two components with a stirring rod for at least 3 minutes, ensuring a
homogeneous mixture. Scrape the sides and bottom of the container to ensure complete
mixing. Be aware that vigorous mixing will introduce air bubbles.[14]

o Place the container with the PDMS mixture into a vacuum desiccator. Apply vacuum to
degas the mixture and remove the trapped air bubbles. The mixture will initially foam and
expand before settling. Continue degassing until no more bubbles are visible (typically 15-60
minutes).[1][13]
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2.3. PDMS Casting and Curing:

o Carefully pour the degassed PDMS mixture over the master mold, ensuring the features are
completely covered.

e Cure the PDMS using one of the following methods:

o Oven Curing: Place the mold in an oven at a set temperature. Common curing conditions
are 2-4 hours at 65-80°C.[13][15]

o Hotplate Curing: For faster curing, a hotplate can be used at temperatures up to 150°C for
about 10 minutes.[5]

o Room Temperature Curing: For applications where heat should be avoided, the PDMS can
be cured at room temperature for approximately 48 hours.[5][9]

2.4. PDMS Replica Demolding and Port Creation:

e Once curing is complete, carefully peel the PDMS slab from the master mold using a scalpel
or tweezers.

o Cut out the individual device from the PDMS slab using a sharp scalpel.

o Create inlet and outlet ports at the desired locations using a biopsy punch of the appropriate
diameter.

2.5. Device Bonding:

Clean the PDMS device and a glass slide with isopropanol and deionized water, then dry
them thoroughly with nitrogen gas.

» Place the PDMS device (channel side up) and the glass slide in a plasma cleaner.

o Activate the surfaces by treating them with oxygen plasma for 30-60 seconds.[11] This
process makes the surfaces hydrophilic.

o Immediately after plasma treatment, bring the activated surfaces of the PDMS device and
the glass slide into contact. A permanent, irreversible bond will form.
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o For optimal bond strength, the bonded device can be placed in an oven at 60-80°C for at
least 30 minutes.

Visual Workflow

The following diagram illustrates the key stages of the PDMS soft lithography process.
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Caption: Workflow of the PDMS soft lithography process.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
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